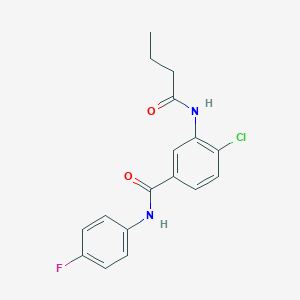

![molecular formula C17H22ClNO3 B309349 Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B309349.png)

Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate, also known as CPP-ACP, is a compound that has gained significant attention in the scientific community due to its various potential applications. CPP-ACP is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of casein, a milk protein, and is known for its ability to stabilize calcium and phosphate ions in solution, making it a promising candidate for use in dental and bone health applications.

Mecanismo De Acción

Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate works by binding to calcium and phosphate ions in solution, forming a stable complex that is able to penetrate the tooth enamel and enhance its remineralization. It also inhibits the growth of cariogenic bacteria by disrupting their ability to form biofilms on the tooth surface.

Biochemical and Physiological Effects:

Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate has been shown to have no significant toxic effects on human cells, making it a safe and promising candidate for use in dental and bone health applications. It has also been shown to enhance the bioavailability of calcium and phosphate ions, leading to improved bone and tooth health.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate is its ability to stabilize calcium and phosphate ions in solution, making it a useful tool for studying the effects of these ions on biological systems. One limitation is its relatively high cost compared to other calcium and phosphate stabilizers.

Direcciones Futuras

There are many potential future applications for Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate, including its use in the development of new dental and bone health products, as well as its use in tissue engineering and drug delivery. Further research is needed to fully understand the mechanisms underlying its effects and to optimize its use in various applications.

Métodos De Síntesis

Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate is synthesized through the reaction of ethyl 4-chloro-3-nitrobenzoate with cyclopentylpropanoic acid, followed by reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst. The resulting compound is then esterified with ethanol to form Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate.

Aplicaciones Científicas De Investigación

Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate has been extensively studied for its potential applications in dental and bone health. It has been shown to be effective in preventing and treating dental caries, as well as in remineralizing and strengthening tooth enamel. Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate has also been investigated for its potential use in bone tissue engineering, as it has been shown to enhance the proliferation and differentiation of osteoblasts, the cells responsible for bone formation.

Propiedades

Nombre del producto |

Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate |

|---|---|

Fórmula molecular |

C17H22ClNO3 |

Peso molecular |

323.8 g/mol |

Nombre IUPAC |

ethyl 4-chloro-3-(3-cyclopentylpropanoylamino)benzoate |

InChI |

InChI=1S/C17H22ClNO3/c1-2-22-17(21)13-8-9-14(18)15(11-13)19-16(20)10-7-12-5-3-4-6-12/h8-9,11-12H,2-7,10H2,1H3,(H,19,20) |

Clave InChI |

NBWUVHOQHWHCHF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCC2CCCC2 |

SMILES canónico |

CCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCC2CCCC2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(3,5-dimethylphenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309266.png)

![Propyl 5-[(2,4-dichlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309267.png)

![2,4-dichloro-N-{3-[(4-methoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309268.png)

![2,4-dichloro-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309270.png)

![2,4-dichloro-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309272.png)

![Ethyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309274.png)

![Methyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309276.png)

![4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B309277.png)

![3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309278.png)

![Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309279.png)

![Propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309281.png)

![Ethyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B309283.png)

![Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309285.png)